REACTION_CXSMILES
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[N:1]1[NH:2][C:3](=[O:8])[NH:4][C:5](=[O:7])[CH:6]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[C:9]([N:2]1[C:3](=[O:8])[NH:4][C:5](=[O:7])[CH:6]=[N:1]1)(=[O:11])[CH3:10]
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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N=1NC(NC(C1)=O)=O
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Name
|
|
Quantity
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600 mL
|
Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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at reflux for 1.5 h
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
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The reaction mixture is subsequently concentrated to dryness
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Type
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CUSTOM
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Details
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the solid obtained
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Type
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CUSTOM
|
Details
|
is triturated in toluene
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Type
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FILTRATION
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Details
|
After filtering
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Type
|
WASH
|
Details
|
rinsing with toluene, 130.5 g of beige crystals
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Type
|
CUSTOM
|
Details
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are isolated
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1N=CC(NC1=O)=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |